![molecular formula C18H20ClN3O2 B11147417 5-chloro-1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B11147417.png)
5-chloro-1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide
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Overview
Description
5-chloro-1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction using a suitable alkylating agent, such as methoxyethyl bromide, in the presence of a base like potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the indole derivative with an appropriate amine, such as 1-methyl-1H-pyrrole-2-methylamine, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
5-chloro-1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects, or modulate inflammatory pathways, resulting in anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-indole-2-carboxamide: A simpler indole derivative with similar structural features.
1-(2-methoxyethyl)-1H-indole-2-carboxamide: Lacks the chloro and pyrrole groups but shares the indole core and methoxyethyl group.
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide: Lacks the chloro and methoxyethyl groups but contains the pyrrole and indole core.
Uniqueness
5-chloro-1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide is unique due to the combination of its chloro, methoxyethyl, and pyrrole groups, which may confer distinct chemical and biological properties compared to similar compounds. This unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.
Biological Activity
5-chloro-1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide is a synthetic compound with a complex molecular structure that includes several functional groups, notably a chloro group, a methoxyethyl side chain, and a pyrrol moiety. Its molecular formula is C₁₅H₁₈ClN₃O₂, with a molecular weight of approximately 303.77 g/mol. The presence of the indole and carboxamide groups suggests potential biological activities, including anti-inflammatory, analgesic, and anticancer effects.
The compound's chemical reactivity is influenced by its functional groups:
- Indole Ring : Capable of undergoing electrophilic substitution.
- Carboxamide Group : Participates in nucleophilic acyl substitution.
- Chloro Substituent : Engages in nucleophilic substitution under specific conditions.
- Methoxyethyl Group : May undergo hydrolysis or oxidation reactions depending on the environment.
Biological Activity
Preliminary studies indicate that compounds similar to this compound exhibit various biological activities:
Anticancer Activity
Research has shown that derivatives of indole and carboxamide structures can inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant antiproliferative effects on various cancer cell lines with GI50 values ranging from 29 nM to 78 nM .
Compound | GI50 (nM) | Cancer Cell Line |
---|---|---|
5-chloro-indole derivative | 29 | Panc-1 (pancreatic) |
Erlotinib | 33 | MCF-7 (breast) |
5-chloro-indole derivative | 42 | A-549 (epithelial) |
The most potent derivative exhibited a GI50 of 29 nM, outperforming established drugs like erlotinib against several cancer types .
The mechanism of action for compounds like this one often involves interaction with specific protein targets such as EGFR (Epidermal Growth Factor Receptor). For example, certain derivatives have been identified as dual inhibitors targeting mutant EGFR pathways, which are crucial in non-small cell lung cancer (NSCLC) treatment .
Case Studies and Research Findings
A recent study focused on the biological activity of indole derivatives, including the compound . The study utilized cell viability assays to assess the cytotoxicity and antiproliferative properties against various cancer cell lines. Results indicated that none of the tested compounds were cytotoxic at concentrations up to 50 µM, suggesting a favorable safety profile while still maintaining significant antiproliferative activity .
Additionally, computational docking studies revealed insights into binding interactions between the compound and target proteins. These studies indicated that halogen bonding and hydrophobic interactions play a significant role in the compound's binding affinity to its targets .
Potential Applications in Medicinal Chemistry
Given its unique structural features, this compound may serve as a lead compound for drug development targeting various diseases. Its combination of a chloro substituent and methoxyethyl side chain may enhance solubility and bioavailability compared to other similar compounds.
Q & A
Q. Basic Synthesis and Characterization
Q. Q1: What are the standard synthetic routes for preparing 5-chloro-1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide?
Methodological Answer:
- Step 1 : Start with 5-chloro-1H-indole-2-carboxylic acid derivatives. Activate the carboxylic acid group using coupling agents like EDCI/HOBt ( ).
- Step 2 : React with 2-methoxyethylamine to introduce the 1-(2-methoxyethyl) substituent. Use DMF or dichloromethane as solvents under reflux ( ).
- Step 3 : Couple the intermediate with (1-methyl-1H-pyrrol-2-yl)methylamine via amide bond formation. Purify via Combiflash chromatography (0–30% ethyl acetate in hexane) ( ).
- Characterization : Confirm structure via 1H/13C NMR (e.g., δ 7.57 ppm for indole protons, δ 3.88 ppm for methoxyethyl groups) and HRMS (e.g., [M+H]+ calculated for C19H21ClN3O2: 382.1294) .
Q. Advanced Synthesis: Optimizing Reaction Conditions
Q. Q2: How can reaction yields be improved for introducing the (1-methyl-1H-pyrrol-2-yl)methylamine moiety?
Methodological Answer:
- Solvent Optimization : Use polar aprotic solvents like DMSO or DMF to enhance nucleophilicity of the amine ( ).
- Catalysis : Employ Pd-based catalysts for coupling reactions involving sterically hindered amines ( ).
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >90% purity ( ).
- Troubleshooting : Monitor by TLC for byproducts (e.g., unreacted indole intermediates) and adjust stoichiometry (amine:acid = 1.2:1) to drive completion .
Q. Structural Characterization Challenges
Q. Q3: What analytical techniques resolve ambiguities in the stereochemistry of the methoxyethyl side chain?
Methodological Answer:
- X-ray Crystallography : Use SHELX software ( ) for crystal structure determination. Prepare crystals via vapor diffusion (acetonitrile/water).
- NOESY NMR : Detect spatial proximity between methoxyethyl protons and indole protons to confirm conformation ( ).
- DFT Calculations : Compare experimental 13C NMR shifts (e.g., δ 162.16 ppm for carbonyl) with computational models ( ) .
Q. Pharmacological Evaluation
Q. Q4: How can researchers assess the compound’s interaction with biological targets like V1b receptors?
Methodological Answer:
- In Vitro Assays : Use CHO cells expressing human V1b receptors. Measure Ca2+ flux inhibition (IC50) via fluorescence ().
- Competitive Binding : Perform radioligand displacement assays with 3H-AVP (arginine vasopressin) ().
- In Vivo Models : Test corticotropin suppression in restraint-stressed rats (10 mg/kg oral dose) ().
- Selectivity Screening : Evaluate off-target effects on V1a/V2 receptors and cytochrome P450 isoforms .
Q. Structure-Activity Relationship (SAR) Studies
Q. Q5: How do substituents on the pyrrole ring influence bioactivity?
Methodological Answer:
- Pyrrole Modifications : Compare methyl (current compound) vs. cyclopropyl ( ) or benzyl ( ) groups.
- Key Observations :
- Method : Synthesize analogs via reductive amination ( ) and test in dose-response assays .
Q. Data Contradictions in Biological Activity
Q. Q6: How to address discrepancies in cytotoxicity profiles across cell lines?
Methodological Answer:
- Hypothesis Testing : Check for differences in efflux pump expression (e.g., P-gp) using inhibitors like verapamil ( ).
- Metabolic Profiling : Incubate with liver S9 fractions to identify active/toxic metabolites ( ).
- Statistical Validation : Use ANOVA with post-hoc Tukey tests for IC50 comparisons (p < 0.05) ( ).
- Case Study : If conflicting data arise in leukemia vs. solid tumor models, validate via apoptosis markers (e.g., caspase-3 activation) .
Q. Computational Modeling for Target Prediction
Q. Q7: What computational strategies predict off-target interactions for this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to screen against PharmTargetDB ( ). Key targets: Kinases (e.g., JAK2) and GPCRs.
- MD Simulations : Simulate binding to V1b receptors over 100 ns to assess stability (RMSD < 2.0 Å) ().
- Machine Learning : Train models on ChEMBL data to predict ADMET properties (e.g., logP = 3.2 ± 0.3) .
Q. Handling Stability and Solubility Issues
Q. Q8: What formulations improve aqueous solubility for in vivo studies?
Methodological Answer:
- Co-Solvents : Use 10% DMSO + 30% PEG-400 in saline ().
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (size < 200 nm) via emulsion-diffusion ( ).
- Salt Formation : Convert to hydrochloride salt (solubility > 5 mg/mL in water) ( ).
- Stability Testing : Monitor degradation via HPLC (e.g., 95% purity after 6 months at -20°C) .
Properties
Molecular Formula |
C18H20ClN3O2 |
---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
5-chloro-1-(2-methoxyethyl)-N-[(1-methylpyrrol-2-yl)methyl]indole-2-carboxamide |
InChI |
InChI=1S/C18H20ClN3O2/c1-21-7-3-4-15(21)12-20-18(23)17-11-13-10-14(19)5-6-16(13)22(17)8-9-24-2/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,23) |
InChI Key |
SPFQMHIXARUBLY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC(=O)C2=CC3=C(N2CCOC)C=CC(=C3)Cl |
Origin of Product |
United States |
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